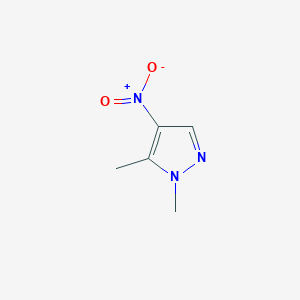

1,5-Dimethyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-6-7(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTRTJLAGHYGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301883 | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-42-1 | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS: 3920-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dimethyl-4-nitro-1H-pyrazole (CAS number 3920-42-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. The pyrazole core is a "privileged scaffold" in drug discovery, and the strategic placement of dimethyl and nitro functional groups on this particular molecule imparts unique reactivity and makes it a valuable intermediate for the synthesis of a wide array of pharmacologically active compounds. This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its chemical reactivity and applications in drug development, and present essential safety and handling information.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The presence of the pyrazole nucleus in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The title compound, this compound, serves as a crucial starting material and intermediate for creating novel molecular architectures with potential therapeutic applications.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 3920-42-1 | [3] |

| Molecular Formula | C₅H₇N₃O₂ | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| Melting Point | 111-113 °C | [3] |

| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | [3] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Synonyms | 1,5-Dimethyl-4-nitropyrazole, 1,5-DIMETHYL-4-NITRO-1H-PYRAZOL | [3] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include two singlets for the two methyl groups (one attached to the nitrogen at position 1 and the other at position 5) and a singlet for the proton at position 3 of the pyrazole ring.

-

¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, the three pyrazole ring carbons (with the carbon bearing the nitro group being significantly downfield), and the carbon attached to the two nitrogen atoms.

-

IR Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). Additional peaks will correspond to C-H and C-N stretching and bending vibrations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct nitration of the corresponding 1,5-dimethyl-1H-pyrazole precursor. This electrophilic aromatic substitution is a common method for introducing a nitro group onto the pyrazole ring.[5][6]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole): [5]

Materials:

-

1,5-Dimethyl-1H-pyrazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine reaction completion).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Causality Behind Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

The reaction is performed at low temperatures to control the exothermic nature of the nitration reaction and to minimize the formation of by-products.

-

The acidic pyrazole nitrogen is protonated in the strong acid medium, directing the electrophilic substitution to the C4 position, which is the most electron-rich carbon on the pyrazole ring.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the pyrazole ring system. This makes it a versatile intermediate in organic synthesis.

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 4-amino-1,5-dimethyl-1H-pyrazole, a valuable precursor for the synthesis of fused heterocyclic systems and other derivatives.

Caption: Reduction of the nitro group opens pathways to further functionalization.

-

Nucleophilic Aromatic Substitution: The electron-deficient pyrazole ring, activated by the nitro group, can undergo nucleophilic aromatic substitution reactions, although this is less common than in other aromatic systems.

Applications in Drug Discovery:

While specific examples directly citing this compound in drug development are not abundant in publicly available literature, its structural motif is highly relevant. The resulting 4-aminopyrazole derivative is a key building block for the synthesis of various biologically active compounds, including:

-

Kinase Inhibitors: The pyrazole scaffold is prevalent in many kinase inhibitors used in cancer therapy. The amino group at the C4 position can serve as a crucial hydrogen bond donor or acceptor for interactions with the kinase hinge region.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[7]

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is found in compounds with activity against various pathogens.[8]

The synthesis of diverse compound libraries starting from this compound allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[3]

Hazard Identification:

-

Toxicity: This compound is considered toxic and direct contact with the skin, inhalation, or ingestion should be avoided.[3]

-

Fire/Explosion Hazard: It is flammable and should be kept away from open flames and high temperatures.[3]

Handling and Storage Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and oxidizing agents.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity imparted by the nitro group make it an important precursor for the development of novel heterocyclic compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. sciensage.info [sciensage.info]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chim.it [chim.it]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structural Analysis and Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,5-Dimethyl-4-nitro-1H-pyrazole is a five-membered heterocyclic compound containing a pyrazole ring substituted with two methyl groups and a nitro group. The pyrazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a nitro group can significantly influence the molecule's electronic properties, reactivity, and potential as an energetic material or a precursor for further functionalization.[1] A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is paramount for its application in drug design and materials science. This guide provides a detailed exposition of the methodologies and expected data for the comprehensive characterization of this molecule.

Molecular Structure and Synthesis

The structural formula of this compound is presented below. The molecule consists of a planar pyrazole ring, with a methyl group at the N1 position, another methyl group at the C5 position, and a nitro group at the C4 position.

Diagram 1: Molecular Structure of this compound

Synthetic Approach: Nitration of 1,5-Dimethyl-1H-pyrazole

The most common method for the synthesis of nitropyrazoles is the direct nitration of the corresponding pyrazole precursor.[2] The electron-rich pyrazole ring is susceptible to electrophilic substitution, and the position of nitration is directed by the existing substituents. For 1,5-dimethyl-1H-pyrazole, the C4 position is the most likely site for nitration.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Spectroscopic Characterization

A general workflow for the characterization of the synthesized this compound is depicted below.

Diagram 2: Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to be relatively simple. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.8 - 4.0 | Singlet |

| C-CH₃ | 2.5 - 2.7 | Singlet |

| C3-H | 8.0 - 8.2 | Singlet |

-

Causality behind Predictions: The N-methyl protons are expected to be deshielded due to their attachment to the nitrogen atom within the aromatic ring. The C5-methyl protons will likely appear at a lower chemical shift. The lone proton at the C3 position is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitro group and the overall aromatic ring current.

The carbon NMR spectrum will provide information about the carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| C-CH₃ | 12 - 17 |

| C3 | 135 - 140 |

| C4 | 130 - 135 |

| C5 | 145 - 150 |

-

Causality behind Predictions: The chemical shifts of the pyrazole ring carbons are in the aromatic region. The C4 carbon, bearing the nitro group, is expected to be significantly affected. The C5 carbon, attached to a nitrogen and a methyl group, is also expected to be downfield. The methyl carbons will appear in the upfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the strong absorptions of the nitro group.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3150 | Medium |

| C-H (aliphatic) | 2900 - 3000 | Medium |

| C=N, C=C (ring) | 1500 - 1600 | Medium |

| NO₂ (asymmetric) | 1520 - 1560 | Strong |

| NO₂ (symmetric) | 1340 - 1380 | Strong |

-

Causality behind Predictions: The most prominent peaks in the IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[2] The C-H stretching of the aromatic proton and the methyl groups will also be visible, as well as the characteristic ring stretching vibrations of the pyrazole core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₇N₃O₂), the expected molecular weight is approximately 141.13 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 141 | [M]⁺ (Molecular ion) |

| 125 | [M - O]⁺ |

| 111 | [M - NO]⁺ |

| 95 | [M - NO₂]⁺ |

-

Causality behind Predictions: In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 141. Common fragmentation pathways for nitroaromatic compounds involve the loss of oxygen ([M-O]⁺), nitric oxide ([M-NO]⁺), and the nitro group ([M-NO₂]⁺).[4]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. If suitable single crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Based on the crystal structure of a related compound, 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, it is expected that the pyrazole ring is planar.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Safety and Handling

This compound is a nitro-containing organic compound and should be handled with care. It may be toxic upon inhalation, ingestion, or skin contact.[6] As a nitroaromatic compound, it could also be flammable or have explosive properties under certain conditions.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The structural characterization of this compound relies on a combination of synthetic chemistry and modern analytical techniques. This guide provides a comprehensive framework for its synthesis and detailed structural elucidation using NMR, IR, and mass spectrometry, supplemented by predictions for its crystallographic properties. The provided protocols and expected spectral data will be an invaluable resource for researchers working with this versatile pyrazole derivative, facilitating its unambiguous identification and paving the way for its application in various fields of chemical science.

References

A Technical Guide to the Spectroscopic Characterization of 1,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the molecular structure of 1,5-Dimethyl-4-nitro-1H-pyrazole. As a significant scaffold in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for synthesis verification, quality control, and further derivatization. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the spectra. Furthermore, it outlines standardized experimental protocols for data acquisition, ensuring reproducibility and accuracy.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the pyrazole family, a class of molecules renowned for their diverse biological activities. The introduction of a nitro group at the C4 position and methyl groups at the N1 and C5 positions significantly influences the electronic properties and steric hindrance of the pyrazole ring, making it a versatile building block in the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation through spectroscopic methods is the cornerstone of its application, ensuring the identity and purity of the compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic output. The presence of two distinct methyl groups, the pyrazole ring system, and the electron-withdrawing nitro group gives rise to a unique and identifiable spectral fingerprint.

Molecular Structure of this compound

A Comprehensive Technical Guide to the Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole

Abstract

This technical guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 1,5-Dimethyl-4-nitro-1H-pyrazole, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis strategy, from the underlying reaction principles to a detailed, field-proven experimental protocol. The core of the synthesis involves the direct electrophilic nitration of the 1,5-dimethyl-1H-pyrazole precursor. We will dissect the mechanistic underpinnings of this transformation, explain the causality behind the choice of reagents and reaction conditions, and present a self-validating protocol designed for reproducibility. All key claims and procedural standards are supported by authoritative references to ensure scientific integrity.

Introduction

The Prominence of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in modern chemistry. As five-membered heterocyclic compounds, pyrazoles and their derivatives exhibit a wide spectrum of biological activities and are core components in numerous pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their structural stability, coupled with the ease of functionalization, makes them versatile building blocks in organic synthesis.[3][4] The introduction of a nitro group onto the pyrazole ring, in particular, not only modulates the electronic properties of the molecule but also serves as a synthetic handle for further transformations, such as reduction to an amino group or nucleophilic substitution.[5]

Target Molecule: this compound

This compound (CAS 3920-42-1) is a key synthetic intermediate.[6] The presence of the nitro group at the C4 position activates the molecule for various subsequent chemical modifications, making it a valuable precursor for the synthesis of more complex, biologically active compounds. This guide focuses on its synthesis via a direct and efficient nitration pathway.

| Property | Value |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Appearance | Solid |

| Melting Point | 111-113 °C |

Strategic Synthesis Design

The most logical and atom-economical approach to synthesizing this compound is through the direct nitration of its immediate precursor, 1,5-dimethyl-1H-pyrazole. This strategy leverages the principles of electrophilic aromatic substitution on a heterocyclic system.

Overall Synthesis Scheme

The transformation involves the introduction of a nitro group (NO₂) onto the C4 position of the pyrazole ring using a potent nitrating agent.

Caption: Overall reaction for the synthesis of this compound.

Core Synthesis Pathway: Direct Nitration

Reaction Principle: Electrophilic Aromatic Substitution

The nitration of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring, while containing electron-withdrawing nitrogen atoms, is still susceptible to attack by strong electrophiles. The reaction proceeds via two critical stages:

-

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from concentrated nitric acid through protonation by a stronger acid, typically concentrated sulfuric acid.[7]

-

Electrophilic Attack: The electron-rich C4 position of the 1,5-dimethyl-1H-pyrazole ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C4 position re-establishes the aromaticity of the ring, yielding the final product. The substitution is highly regioselective for the C4 position due to the directing effects of the N1 and C5 substituents and the inherent electron density of that position.[8]

Mechanism of Nitronium Ion Formation

The catalytic role of sulfuric acid is paramount. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

Caption: Generation of the nitronium ion from nitric and sulfuric acids.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a ~10 mmol scale. Adherence to temperature control is critical for safety and product purity.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 1,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 10.0 | 0.96 g |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | 10 mL |

| Nitric Acid (70%) | HNO₃ | 63.01 | 11.0 | ~0.7 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

| Crushed Ice | - | - | - | ~50 g |

Procedure:

-

Reactor Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Acid Addition: Carefully add 10 mL of concentrated sulfuric acid (H₂SO₄) to the flask. Allow it to cool to the bath temperature.

-

Substrate Dissolution: While maintaining vigorous stirring and the 0-5 °C temperature, slowly add 0.96 g (10.0 mmol) of 1,5-dimethyl-1H-pyrazole to the cold sulfuric acid. The addition should be portion-wise to control the exotherm. Stir for 10 minutes until a clear solution is obtained.

-

Preparation of Nitrating Mixture: In a separate, pre-cooled test tube, prepare the nitrating mixture by slowly adding 0.7 mL (~11.0 mmol) of concentrated nitric acid (HNO₃) to 1 mL of concentrated sulfuric acid. Caution: This addition is exothermic.

-

Nitration Reaction: Using a dropping funnel or a pre-chilled pipette, add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid over 15-20 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Quenching: Carefully and slowly pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring. This will precipitate the crude product as a solid.

-

Neutralization & Extraction: Allow the ice to melt. The resulting acidic solution should be neutralized carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Work-up: Combine the organic layers and wash them once with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane/benzene or an ethanol/water mixture, to yield the final product as a crystalline solid.[6]

Experimental Workflow Diagram

Caption: Step-by-step workflow from reaction setup to final purification.

Safety and Handling

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always handle them inside a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict adherence to the specified temperature control is essential to prevent runaway reactions. An ice bath must be readily available.

-

Product Toxicity: this compound is an organic compound that should be handled with care. Avoid direct skin contact, inhalation, or ingestion.[6]

Conclusion

The direct nitration of 1,5-dimethyl-1H-pyrazole using a mixed-acid system of nitric and sulfuric acid is a robust and highly effective method for the synthesis of this compound. The pathway offers excellent regioselectivity for the desired C4 isomer. By carefully controlling critical parameters, particularly temperature, this protocol provides a reliable and reproducible route for obtaining this valuable synthetic intermediate in high purity and good yield, suitable for further applications in research and development.

References

- 1. energetic-materials.org.cn [energetic-materials.org.cn]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynce.com [biosynce.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

1,5-Dimethyl-4-nitro-1H-pyrazole reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 1,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of functionalized molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where its derivatives have demonstrated a range of biological activities and practical applications.[1][2][3] The strategic placement of a nitro group on the pyrazole core profoundly influences its reactivity, creating a hub for diverse chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, focusing on its synthesis, the critical reduction of its nitro group, and its potential for nucleophilic aromatic substitution. Each section is supported by detailed protocols, mechanistic diagrams, and evidence-based insights to empower researchers in leveraging this valuable synthetic building block.

Synthesis: Electrophilic Nitration of 1,5-Dimethyl-1H-pyrazole

The primary and most direct route to this compound is through the electrophilic aromatic substitution of its precursor, 1,5-dimethyl-1H-pyrazole. The pyrazole ring is an aromatic heterocycle, and electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich and sterically accessible site.[4][5][6]

Mechanistic Rationale

The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4] The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[7]

The mechanism proceeds in two main steps:

-

Attack by the Pyrazole Ring: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

-

Re-aromatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring.[7]

The presence of two methyl groups at the N1 and C5 positions influences the electronics of the ring, but the C4 position remains the most favorable site for electrophilic attack.[5]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. scribd.com [scribd.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Molecular structure and conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide synthesizes data from closely related pyrazole derivatives, spectroscopic principles, and computational chemistry insights to present a robust model of its structural characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, predicted molecular geometry, conformational dynamics, and spectroscopic signature.

Introduction: The Significance of Substituted Nitropyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group onto the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and potential as an energetic material.[2] The methylation at the N1 and C5 positions further refines its steric and electronic landscape, making this compound a valuable scaffold for further chemical exploration. Understanding the precise three-dimensional arrangement of atoms and the conformational flexibility of this molecule is paramount for rational drug design and the development of new materials.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for nitropyrazoles. A common and effective method involves the direct nitration of a 1,5-dimethyl-1H-pyrazole precursor.

Synthetic Pathway Overview

The synthesis generally proceeds in two main steps: the formation of the pyrazole ring followed by nitration.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Nitration

This protocol is adapted from general procedures for the nitration of pyrazoles.[3]

Materials:

-

1,5-Dimethyl-1H-pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (Saturated Solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

-

Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Molecular Structure and Conformation

In the absence of a specific crystal structure for this compound, we can infer its key structural features from high-resolution crystallographic data of closely related analogs, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[5]

Predicted Molecular Geometry

The pyrazole ring is expected to be essentially planar. The nitro group at the C4 position is also predicted to be coplanar with the pyrazole ring to maximize resonance stabilization.[5] The methyl groups at the N1 and C5 positions will be situated in the plane of the ring.

Caption: Predicted planar structure of this compound.

Tabulated Predicted Bond Lengths and Angles

The following table presents predicted bond lengths and angles based on data from related pyrazole structures.[5][6]

| Parameter | Predicted Value | Justification |

| Bond Lengths (Å) | ||

| N1-N2 | ~ 1.35 Å | Typical N-N single bond in pyrazoles. |

| N2-C3 | ~ 1.33 Å | Aromatic C-N bond. |

| C3-C4 | ~ 1.40 Å | Aromatic C-C bond. |

| C4-C5 | ~ 1.38 Å | Aromatic C-C bond. |

| C5-N1 | ~ 1.36 Å | Aromatic C-N bond. |

| C4-N(nitro) | ~ 1.45 Å | C-N single bond to the nitro group. |

| N-O (nitro) | ~ 1.22 Å | Characteristic of a nitro group. |

| N1-C(methyl) | ~ 1.47 Å | N-C single bond. |

| C5-C(methyl) | ~ 1.50 Å | C-C single bond. |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | ~ 110° | Internal angle of the pyrazole ring. |

| N1-N2-C3 | ~ 105° | Internal angle of the pyrazole ring. |

| N2-C3-C4 | ~ 112° | Internal angle of the pyrazole ring. |

| C3-C4-C5 | ~ 106° | Internal angle of the pyrazole ring. |

| C4-C5-N1 | ~ 107° | Internal angle of the pyrazole ring. |

| C3-C4-N(nitro) | ~ 127° | Exocyclic angle. |

| C5-C4-N(nitro) | ~ 127° | Exocyclic angle. |

| O-N-O (nitro) | ~ 125° | Characteristic of a nitro group. |

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the methyl groups and the nitro group.

-

Methyl Group Rotation: The methyl groups attached to N1 and C5 are expected to exhibit low rotational barriers, allowing for free rotation at room temperature.

-

Nitro Group Orientation: The nitro group at C4 is predicted to be largely coplanar with the pyrazole ring to maximize π-conjugation.[1][5] Minor out-of-plane deviations may occur due to steric interactions with adjacent substituents in more crowded systems. In this case, with adjacent hydrogen at C3 and a methyl group at C5, the steric hindrance is minimal, favoring a planar conformation. Studies on other nitropyrazoles have shown that the nitro group tends to adopt a nearly planar conformation with the pyrazole ring.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts are predicted based on the analysis of similar pyrazole derivatives and the known effects of substituents.[4][7][8]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| C3-H | ~8.0-8.5 | s | Singlet due to no adjacent protons. |

| N1-CH₃ | ~3.8-4.2 | s | Methyl group on nitrogen. |

| C5-CH₃ | ~2.5-2.8 | s | Methyl group on carbon. |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C3 | ~135-140 | Carbon adjacent to two nitrogens. |

| C4 | ~125-130 | Carbon bearing the nitro group (downfield shift). |

| C5 | ~145-150 | Carbon bearing a methyl group. |

| N1-CH₃ | ~35-40 | Methyl carbon on nitrogen. |

| C5-CH₃ | ~12-16 | Methyl carbon on carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the N-O stretching vibrations of the nitro group.[9][10]

| Predicted Frequency (cm⁻¹) | Vibration |

| ~3100-3150 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (methyl) |

| ~1520-1560 | Asymmetric N-O stretch (nitro) |

| ~1340-1380 | Symmetric N-O stretch (nitro) |

| ~1450-1500 | C=C and C=N stretch (pyrazole ring) |

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₇N₃O₂), which is 141.13 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl groups.

Standardized Experimental Protocols

Single-Crystal X-ray Diffraction

While a structure for the title compound is not reported, the following is a generalized protocol for obtaining crystallographic data for pyrazole derivatives.[6]

Caption: Generalized workflow for single-crystal X-ray crystallography.

Methodology:

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the structure using direct methods and refine it using full-matrix least-squares on F².

NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary to obtain a good signal-to-noise ratio.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. By integrating data from analogous compounds and fundamental spectroscopic principles, a comprehensive model of its structural and electronic properties has been constructed. The provided synthetic and analytical protocols offer a solid foundation for researchers working with this and related pyrazole derivatives. Further experimental work, particularly a single-crystal X-ray diffraction study, would be invaluable to confirm and refine the predictions made in this guide.

References

- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Secure Verification [vinar.vin.bg.ac.rs]

- 7. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Potential Biological Activities of Nitropyrazole Derivatives: An In-depth Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities.[1] The introduction of a nitro functional group onto this heterocyclic core can significantly modulate the electronic properties and biological profile of the resulting nitropyrazole derivatives. This technical guide provides a comprehensive exploration of the potential biological activities of nitropyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, supported by a critical analysis of structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, intended to equip researchers, scientists, and drug development professionals with the practical knowledge to advance the study of this promising class of compounds.

Introduction: The Nitropyrazole Scaffold - A Moiety of Interest

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their inherent chemical properties, including their aromatic character and ability to participate in hydrogen bonding, make them ideal candidates for drug design.[3] The incorporation of a nitro group (-NO2), a potent electron-withdrawing moiety, can profoundly influence the physicochemical properties of the pyrazole ring, such as its acidity, reactivity, and lipophilicity. These modifications, in turn, can enhance interactions with biological targets and lead to novel or improved therapeutic effects.[4] This guide will systematically dissect the current understanding of the biological potential of nitropyrazole derivatives.

Anticancer Activity of Nitropyrazole Derivatives

Nitropyrazole derivatives have emerged as a promising class of compounds in the quest for novel anticancer agents.[5] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

Mechanisms of Anticancer Action

The anticancer effects of nitropyrazole derivatives are attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.

-

Inhibition of Protein Kinases: Many nitropyrazole derivatives function as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] By blocking the activity of these enzymes, they can halt the cell cycle and induce apoptosis in cancer cells.[7] The nitro group can enhance the binding affinity of these compounds to the kinase active site through electrostatic and hydrogen bonding interactions.

-

Tubulin Polymerization Inhibition: Several pyrazole-containing compounds have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[8] This disruption of the cytoskeleton ultimately leads to cell cycle arrest and apoptosis.

-

DNA Intercalation and Topoisomerase Inhibition: Some nitropyrazole derivatives can intercalate into the DNA double helix or inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[9] This leads to DNA damage and triggers apoptotic pathways in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of nitropyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indenopyrazoles | K562 (Leukemia) | 0.26 | [8] |

| A549 (Lung) | 0.19 | [8] | |

| 1,3,4-Trisubstituted Pyrazoles | HCT116 (Colon) | 1.5 | [7] |

| HepG2 (Liver) | 1.8 | [7] | |

| Pyrazole-pyrimidine derivative | A549 (Lung) | 5.50 | [9] |

| HCT116 (Colon) | 9.77 | [9] | |

| HepG2 (Liver) | 7.12 | [9] | |

| MCF-7 (Breast) | 7.85 | [9] | |

| Pyrazole-thiazolidinone hybrid | Lung Cancer Cell Line | 31.01% inhibition | [10] |

| Naphthyl-substituted pyrazole | MCF-7 (Breast) | 19.13 | [11] |

| A549 (Lung) | 15.69 | [11] |

Table 1: Representative IC50 values of various pyrazole derivatives against human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[12][13][14]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[12]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitropyrazole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

-

Incubate for 24-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value.

-

Antimicrobial Activity of Nitropyrazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Nitropyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial effects of nitropyrazoles are often linked to their ability to disrupt essential microbial processes. The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole derivatives | Staphylococcus aureus | 64 | [15] |

| Bacillus subtilis | 32 | [15] | |

| 1,3,5-trisubstituted pyrazoles | Staphylococcus aureus | 0.75-25 (mM) | [16] |

| Escherichia coli | 0.75-25 (mM) | [16] | |

| Nitrofuran-containing pyrazoles | Escherichia coli | - | [17] |

| Pseudomonas aeruginosa | - | [17] | |

| Staphylococcus aureus | - | [17] | |

| Bacillus subtilis | - | [17] | |

| Candida albicans | - | [17] | |

| Pyrazole-derived hydrazones | Gram-positive strains | 0.78–1.56 | [18] |

| Acinetobacter baumannii | 0.78–1.56 | [18] | |

| Pyrazole-thiazole hybrids | Staphylococcus aureus | 1.9-3.9 | [18] |

| Klebsiella planticola | 1.9-3.9 | [18] |

Table 2: Representative MIC values of nitropyrazole derivatives against various microorganisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[19][20][21][22]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Nitropyrazole derivatives

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the microorganism overnight.

-

Prepare a standardized inoculum suspension in sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22]

-

Dilute the standardized inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare a two-fold serial dilution of the nitropyrazole derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

-

Inoculation:

-

Inoculate each well with the prepared microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[19]

-

Alternatively, the optical density can be measured using a microplate reader.

-

Anti-inflammatory Activity of Nitropyrazole Derivatives

Chronic inflammation is a key contributor to a variety of diseases. Nitropyrazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many pyrazole derivatives, including some nitropyrazoles, are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the COX-2 enzyme in vitro.[23][24][25][26][27]

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Dilute the COX-2 enzyme to the desired concentration in the reaction buffer.

-

Prepare serial dilutions of the nitropyrazole derivatives.

-

-

Reaction Setup:

-

Add the diluted enzyme to the wells of a 96-well plate.

-

Add the compound dilutions to the respective wells. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (no inhibitor).

-

Pre-incubate the enzyme and compounds for a specified time (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Add arachidonic acid to each well to initiate the enzymatic reaction.

-

-

Detection:

-

After a set incubation time, stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

-

Measurement:

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration.

-

Determine the IC50 value.

-

Conclusion and Future Perspectives

Nitropyrazole derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them an attractive area for further research. Future efforts should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate their therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate these endeavors and contribute to the advancement of nitropyrazole-based drug discovery.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. srrjournals.com [srrjournals.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. noveltyjournals.com [noveltyjournals.com]

- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 9. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 27. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Toxicological Profile of 1,5-Dimethyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic organic compound of increasing interest in medicinal chemistry and organic synthesis. Its pyrazole core is a common scaffold in many pharmaceutical agents, and the presence of a nitro group makes it a versatile intermediate for further functionalization.[1][2] However, the very features that make it synthetically attractive—the nitro group and the pyrazole ring—also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety, toxicity, and handling of this compound, grounded in both established safety data and the broader toxicological context of nitroaromatic compounds.

Chemical & Physical Properties

A foundational aspect of safe handling is understanding the physical characteristics of a compound. These properties dictate its behavior under various laboratory conditions and inform storage and handling protocols.

| Property | Value | Reference |

| CAS Number | 3920-42-1 | [1] |

| Molecular Formula | C₅H₇N₃O₂ | [2] |

| Molecular Weight | 141.13 g/mol | [2] |

| Appearance | Not specified, likely a solid | [2] |

| Melting Point | 111-113°C | [1] |

| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary risks.

GHS Pictogram:

Signal Word: Warning [2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

These classifications mandate specific precautions to avoid exposure and mitigate risk during handling.

Toxicological Profile: A Mechanistic Perspective

The primary mechanism of toxicity for many nitroaromatic compounds involves the reductive metabolism of the nitro group.[3][4] This process, which can occur in mammalian liver microsomes and intestinal microflora, reduces the nitro group (-NO₂) to a nitroso (-NO) and subsequently to a hydroxylamine (-NHOH) intermediate.[4][5] These intermediates are reactive electrophiles capable of covalently binding to cellular macromolecules like DNA and proteins, leading to cytotoxicity and potentially mutagenicity.[4]

Furthermore, the one-electron reduction of the nitro group can lead to the formation of a nitro anion radical.[3] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a process known as "futile cycling." This cycling generates superoxide radicals and other reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.[3]

Given these established mechanisms for nitroaromatic compounds, it is prudent to assume that this compound may exhibit similar toxicological properties. The irritant effects noted in its GHS classification are consistent with the potential for localized cellular damage upon contact with skin, eyes, and the respiratory tract.[2]

Caption: Potential metabolic activation pathway of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards, a stringent set of handling protocols is required. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize all routes of exposure.

Engineering Controls:

-

Fume Hood: All handling of this compound, especially when in powdered form or when heated, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific permeation data, heavy-duty nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of splashing, additional protective clothing such as an apron or chemical-resistant suit may be necessary.

Caption: Essential PPE and procedural controls for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Incompatibilities: Keep away from sources of ignition, strong oxidizing agents, and strong acids.[1][6]

-

Thermal Stability: While specific data is unavailable for this compound, some energetic nitropyrazoles can undergo thermal decomposition.[7] Avoid high temperatures.[1]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition Sources: Remove all sources of ignition from the area.

-

Contain: Wearing appropriate PPE, prevent the further spread of the spill. For a solid spill, carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled disposal container. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and place all cleanup materials into a hazardous waste container.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Waste Disposal

All waste containing this compound, including contaminated labware and cleanup materials, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]

Conclusion

This compound is a valuable synthetic intermediate, but its handling demands respect and caution. While specific toxicological data remains limited, its classification as a skin, eye, and respiratory irritant, combined with the known metabolic pathways of nitroaromatic compounds, underscores the importance of stringent safety protocols. By adhering to the guidelines outlined in this document—utilizing appropriate engineering controls and PPE, following safe storage and handling procedures, and being prepared for emergencies—researchers can effectively mitigate the risks associated with this compound and conduct their work in a safe and responsible manner.

References

An In-depth Technical Guide to the Solubility and Stability of 1,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and a nitro group.[1][2] Its molecular structure, particularly the presence of the electron-withdrawing nitro group, significantly influences its physicochemical properties, including solubility and stability. These characteristics are of paramount importance for its application in organic synthesis and biochemical research.[1] This guide provides a comprehensive technical overview of the solubility and stability of this compound, drawing upon available data for the compound and its close structural analogs to offer field-proven insights for laboratory applications.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for its effective handling and use.

| Property | Value | Source |

| Molecular Formula | C5H7N3O2 | [1] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point | 243.0 ± 20.0 °C at 760 mmHg | [1] |

| Appearance | Solid, Powder | [2] |

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various experimental settings, from reaction media to biological assays. While specific quantitative solubility data for this compound is not extensively documented, a robust profile can be inferred from the behavior of structurally similar compounds, such as 1-methyl-4-nitropyrazole, and general principles of organic chemistry.[3]

General Solubility Characteristics

The presence of the polar nitro group and the nitrogen atoms in the pyrazole ring suggests that this compound will exhibit a degree of polarity. However, the two methyl groups contribute to its lipophilic character. This dual nature results in moderate solubility in a range of organic solvents.

Solubility in Common Laboratory Solvents

Based on data for 1-methyl-4-nitropyrazole, the solubility of this compound is expected to increase with the polarity of the solvent and with rising temperature.[3]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | The nitro group and pyrazole nitrogens can form hydrogen bonds with protic solvents, but the methyl groups limit extensive aqueous solubility. Solubility in alcohols is expected to be better than in water. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding to the methyl groups. Acetone is predicted to be a particularly good solvent.[3] |

| Nonpolar/Weakly Polar | Toluene, Dichloromethane | Low to Moderate | While the methyl groups provide some lipophilicity, the overall polarity of the molecule limits its solubility in nonpolar solvents. |

Experimental Protocol: Determining Solubility

A gravimetric method can be employed to experimentally determine the solubility of this compound in a solvent of interest.[3]

Methodology:

-

Saturation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or gentle heating.

-

Mass Determination: Accurately weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Caption: Workflow for gravimetric solubility determination.

Part 2: Stability Profile

Understanding the stability of this compound under various conditions is crucial for its storage, handling, and application in chemical reactions and biological systems. Forced degradation studies, which subject the compound to more severe conditions than accelerated stability testing, are instrumental in elucidating its intrinsic stability and potential degradation pathways.[4][5][6]

Thermal Stability

Nitropyrazoles are known to be energetic materials, and their thermal decomposition is a key safety and stability consideration.[7][8][9][10]

Expected Degradation Pathways:

-

Nitro Group Chemistry: The initial step in the thermal decomposition of many nitropyrazoles involves the chemistry of the nitro group. This can include nitro-nitrite rearrangement or homolytic cleavage of the C-NO2 bond to release NO2 radical.[8][11]

-

Ring Opening: Following the initial nitro group reactions, the pyrazole ring can undergo opening. For some nitropyrazoles, this is preceded by a sigmatropic hydrogen shift.[7][11]

-

Influence of Methyl Groups: The presence of methyl groups on the pyrazole ring can influence the decomposition pathway. In the case of 1-methyl-3,4,5-trinitro-1H-pyrazole, the nitro-nitrate rearrangement is a favorable decomposition process.[8]

Experimental Protocol: Assessing Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate thermal stability.[10]

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample of this compound into an appropriate DSC or TGA pan.

-

Instrument Setup: Program the instrument with a defined heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-400 °C).[8]

-

Data Acquisition: Run the analysis under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis:

-

DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), noting the onset and peak temperatures.

-

TGA: Monitor the mass of the sample as a function of temperature to identify mass loss events corresponding to decomposition.

-

Caption: Simplified potential thermal degradation pathways.

Hydrolytic Stability

The stability of this compound in aqueous solutions at different pH values is a critical factor for its use in biological assays and aqueous reaction media.

Predicted Stability:

-

Acidic Conditions (e.g., 0.1 N HCl): The pyrazole ring is generally stable to acid hydrolysis. However, extreme acidic conditions and elevated temperatures could potentially lead to slow degradation.

-

Neutral Conditions (e.g., pH 7): The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions (e.g., 0.1 N NaOH): The presence of the electron-withdrawing nitro group could make the pyrazole ring more susceptible to nucleophilic attack under basic conditions, potentially leading to ring opening or other degradation pathways.

Experimental Protocol: Forced Hydrolysis Study

Methodology:

-

Sample Preparation: Prepare solutions of this compound in 0.1 N HCl, water (neutral), and 0.1 N NaOH.[12]

-